
1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride
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Overview
Description
1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride is a complex organic compound belonging to the benzisothiazole family. This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a dibutylaminoethyl group and a dioxide moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride typically involves a multi-step process. One efficient approach is the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This method yields the target product through the formation of S–C and S–N bonds . Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, which produces 2-alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide moiety to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzisothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Derivatives of 1,2-benzisothiazol-3(2H)-one have shown promising antimicrobial properties. Studies indicate that these compounds can effectively inhibit bacterial growth and exhibit antifungal activities. The dibutylamino group enhances these properties by increasing solubility in biological systems .
-
Drug Development :
- The compound serves as a scaffold for synthesizing new pharmaceuticals targeting various diseases. Its structural versatility allows for modifications that can lead to enhanced efficacy against specific biological targets.
-
Biological Target Interaction :
- Research indicates that 1,2-benzisothiazol-3(2H)-one derivatives can interact with various biological targets such as enzymes and receptors involved in disease pathways. This interaction is crucial for the development of therapeutic agents.
Material Science Applications
- Polymer Additives :
- Corrosion Inhibitors :
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of 1,2-benzisothiazol-3(2H)-one against clinical strains of bacteria. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents.
Case Study 2: Polymer Applications
In another study focusing on material science applications, researchers incorporated 1,2-benzisothiazol-3(2H)-one derivatives into polyvinyl chloride (PVC) formulations. The findings demonstrated improved thermal stability and resistance to degradation under UV exposure compared to standard PVC formulations without additives.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: An aromatic heterocyclic compound with a similar core structure but lacking the dibutylaminoethyl and dioxide moieties.
2-Alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones: Compounds with similar benzisothiazole rings but different substituents.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride (CAS No. 73698-50-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a benzisothiazole core with a dibutylaminoethyl side chain and a dioxo functional group. Its molecular formula is C17H27ClN2O3S, and it has a molecular weight of approximately 368.92 g/mol. The presence of the benzisothiazole moiety contributes to its biological activity.
Antimicrobial Properties
1,2-Benzisothiazol-3(2H)-one derivatives have been studied for their antimicrobial activities. Research indicates that various derivatives exhibit broad-spectrum antifungal properties. A study published in Bioorganic & Medicinal Chemistry demonstrated that specific modifications to the benzisothiazole scaffold enhance antifungal efficacy against strains such as Candida albicans and Aspergillus niger .
Compound | Activity | Reference |
---|---|---|
Benzisothiazolone | Antifungal against C. albicans | |
Benzisothiazolone derivatives | Broad-spectrum antifungal |
Toxicological Studies
Despite its beneficial properties, 1,2-benzisothiazol-3(2H)-one has been associated with adverse effects. A tier II human health assessment indicated that the compound is classified as hazardous with acute toxicity (Category 4) upon oral exposure. Dermal absorption studies showed significant absorption rates, emphasizing the need for careful handling .
Case Studies
- Occupational Exposure : A case study reported occupational asthma and rhinitis in a chemical worker exposed to 1,2-benzisothiazolin-3-one during detergent production. The symptoms were attributed to inhalation exposure, highlighting the compound's potential respiratory sensitization effects .
- Allergic Reactions : Another investigation noted delayed-type contact allergy linked to benzisothiazolinone from polyvinyl chloride gloves, suggesting that sensitization can occur through dermal contact .
The biological activity of 1,2-benzisothiazol-3(2H)-one is primarily attributed to its ability to disrupt cellular processes in microorganisms:
- Inhibition of Enzymatic Pathways : Research suggests that benzisothiazolone derivatives can inhibit key enzymes involved in fungal cell wall synthesis.
- Membrane Disruption : The compounds may interact with microbial membranes, leading to increased permeability and cell lysis.
Q & A
Q. What synthetic strategies are effective for preparing derivatives of 1,2-benzisothiazol-3(2H)-one analogs, and how are critical intermediates characterized?
Basic Research Focus
Synthesis typically involves functionalizing the benzisothiazolone core via alkylation, esterification, or coupling reactions. For example:
- Step 1 : React 1,2-benzisothiazol-3(2H)-one with NaH and tert-butyl bromoacetate in trifluoroethanol to form intermediates like t-butyl (3-oxo-1,2-benzisothiazol-2-yl)acetate .
- Step 2 : Hydrolyze esters using LiOH in aqueous THF to yield carboxylic acid derivatives, which are further functionalized with substituted hydrazines or amino acids .
- Characterization : Use NMR (e.g., δ 4.57 ppm for CH₂ groups), melting point analysis, and X-ray crystallography (for unambiguous stereochemical confirmation) .
Q. How is inhibitory potency against viral proteases (e.g., DENV2 NS2B/NS3pro) quantitatively assessed for this compound class?
Basic Research Focus
Inhibitory activity is measured via steady-state kinetic assays :
- Protocol : Use fluorogenic substrates (e.g., Boc-Gly-Arg-Arg-AMC) to monitor protease activity. Calculate IC₅₀ values from dose-response curves (e.g., compound 7n showed IC₅₀ = 3.75 ± 0.06 µM against DENV2 protease) .
- Competitive Inhibition : Confirm via kinetic parameters (e.g., increasing Km with inhibitor concentration, unchanged Vmax) .
Q. What structural modifications significantly enhance antiviral activity, and how do substituent effects vary between DENV2 and WNV proteases?
Advanced Research Focus
Key structure-activity relationship (SAR) findings:
- R1 Substituents : Benzyl groups at R1 increase potency (e.g., compound 7n with R1 = benzyl and R2 = p-methoxyphenyl) compared to hydrogen .
- R2 Substituents : Bulky hydrophobic groups (e.g., p-methoxybenzyl) improve binding via hydrophobic interactions in the protease active site .
- Divergent Activity : Some analogs show selectivity for DENV2 over WNV NS2B/NS3pro due to differences in binding pocket residues (e.g., Gly153 vs. Ser135 interactions) .
Q. How reliable are molecular docking predictions for identifying binding modes of benzisothiazolone derivatives to viral proteases?
Advanced Research Focus
Challenges and validation steps:
- Modeling Workflow : Use programs like AutoDock to simulate binding. Prioritize poses satisfying pharmacophore features (e.g., hydrogen bonds with Gly153 and Ser135 in DENV2 protease) .
- Validation : Compare docking results with kinetic data (e.g., competitive inhibition patterns). Discrepancies arise when predicted poses conflict with SAR (e.g., compound 7b lacked consistent binding in DENV2 models) .
Q. How can researchers resolve contradictions in substituent effects observed across different studies?
Advanced Research Focus
Strategies for data contradiction analysis :
- Systematic SAR Profiling : Test analogs with incremental substituent changes (e.g., methyl → ethyl → benzyl) to isolate electronic vs. steric effects .
- Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently of enzymatic assays .
Q. What methodologies confirm the competitive inhibition mechanism of this compound class?
Advanced Research Focus
Kinetic and structural validation :
- Lineweaver-Burk Plots : Linear intersecting lines indicating competitive inhibition (e.g., increased Km with inhibitor concentration) .
- Crystallography : Co-crystallize compounds with proteases (e.g., DENV2 NS2B/NS3pro) to visualize direct competition with substrates .
Q. What safety protocols are critical when handling 1,2-benzisothiazol-3(2H)-one derivatives in laboratory settings?
Basic Research Focus
Properties
CAS No. |
73698-50-7 |
---|---|
Molecular Formula |
C17H27ClN2O3S |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-[2-(dibutylamino)ethyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O3S.ClH/c1-3-5-11-18(12-6-4-2)13-14-19-17(20)15-9-7-8-10-16(15)23(19,21)22;/h7-10H,3-6,11-14H2,1-2H3;1H |
InChI Key |
CUHQOHPBQCQAJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCN1C(=O)C2=CC=CC=C2S1(=O)=O.Cl |
Origin of Product |
United States |
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